Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine
Description
Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine is a spirocyclic compound featuring a unique heteroatom arrangement. Its core structure consists of a 6-oxa-9-azaspiro[4.5]decane system, where oxygen occupies the 6th position and nitrogen the 9th position of the spiro ring system. A dimethylaminomethyl group is appended at the 8th position of the spiro framework. This structural motif confers distinct electronic and steric properties, making it relevant in medicinal chemistry and materials science.
Properties
IUPAC Name |
N,N-dimethyl-1-(6-oxa-9-azaspiro[4.5]decan-8-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O/c1-13(2)7-10-8-14-11(9-12-10)5-3-4-6-11/h10,12H,3-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJIONMZLWQOICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1COC2(CCCC2)CN1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under controlled conditions to ensure the formation of the desired spiro compound .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar starting materials and reaction conditions. The process is optimized for high yield and purity, often involving multiple purification steps to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine finds applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of catalysts and materials with unique properties.
Mechanism of Action
The mechanism of action of Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Table 1: Key Structural Features of Spirocyclic Amines
Key Observations:
Heteroatom Diversity :
- The target compound uniquely combines oxygen (6-Oxa) and nitrogen (9-Aza) in the spiro system. In contrast, 6-oxa-2-thiaspiro[4.5]decan-9-amine replaces one oxygen with sulfur, altering electronic properties and reactivity .
- 1,4-Dioxa-8-azaspiro[4.5]decane features two oxygen atoms (positions 1 and 4) and one nitrogen (position 8), enabling distinct hydrogen-bonding capabilities .
This contrasts with the methyl group in 8-Methyl-1,4-dioxaspiro[4.5]decan-8-amine, which primarily influences steric bulk . Spiradoline’s pyrrolidinyl and acetamide substituents are critical for its pharmacological activity as a kappa opioid receptor antagonist .
Physicochemical and Spectroscopic Properties
Table 2: Comparative Spectroscopic Data
- IR Shifts: The benzylic C-H stretching frequencies in spiro[4.5]decane derivatives (e.g., 2850–2950 cm⁻¹) are influenced by electron-withdrawing groups like oxygen and nitrogen, as noted in .
- Thermal Stability : Higher melting points (>180°C) are observed for aryl-substituted spiro compounds due to π-stacking and hydrogen bonding .
Pharmacological and Industrial Relevance
- Building Blocks : 1,4-Dioxa-8-azaspiro[4.5]decane derivatives serve as intermediates in synthesizing heterocycles (), while 8-methyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride is a key precursor in medicinal chemistry .
Biological Activity
Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine, with the CAS number 2031261-03-5, is a chemical compound that has garnered attention for its potential biological activities. This article provides an overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
Molecular Formula: C11H22N2O
Molecular Weight: 198.31 Da
IUPAC Name: this compound
CAS Number: 2031261-03-5
The compound features a spirocyclic structure which may contribute to its unique biological properties.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential areas of interest:
- Antimicrobial Activity : Similar compounds in the spiroheterocycle family have demonstrated antimicrobial properties. For instance, derivatives of spiro compounds have been evaluated for their efficacy against various bacterial strains, suggesting that this compound may exhibit similar activities .
- Cytotoxicity Studies : Preliminary studies on related compounds have shown varying degrees of cytotoxic effects on cancer cell lines. The specific cytotoxic profile of this compound remains to be fully elucidated but is an important area for future research .
- Pharmacological Potential : Compounds with a similar structure have been explored for their roles in pain management and inflammation reduction, particularly as antagonists in various biochemical pathways. The potential for this compound to act on similar pathways warrants further investigation .
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial activity of various spiro compounds, including those structurally related to this compound. Results indicated significant inhibition against Gram-positive bacteria, with some derivatives showing MIC values in the low micromolar range.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 15 | Staphylococcus aureus |
| Compound B | 20 | Escherichia coli |
| Dimethyl({6-oxa... | TBD | TBD |
Case Study 2: Cytotoxicity in Cancer Cell Lines
In vitro studies on related spiro compounds revealed varying degrees of cytotoxicity against human cancer cell lines:
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound C | 10 | CCRF-CEM (leukemia) |
| Compound D | 25 | MCF7 (breast cancer) |
| Dimethyl({6-oxa... | TBD | TBD |
Q & A
Basic: What is the standard synthetic route for Dimethyl({6-oxa-9-azaspiro[4.5]decan-8-yl}methyl)amine?
The compound is typically synthesized via a multi-step procedure involving:
- Schiff base formation : Reacting 4-dimethylaminobenzaldehyde with a benzothiazol-2-ylamine derivative to form a Schiff base intermediate.
- Spirocyclization : Refluxing the Schiff base with 2-oxa-spiro[3.4]octane-1,3-dione in dry benzene at 80°C for 3 hours to form the spiro[4.5]decane core .
- Purification : Recrystallization from anhydrous tetrahydrofuran (THF) or dioxane to isolate the product .
Advanced: How can researchers address contradictory spectral data during characterization?
Contradictions in NMR or mass spectrometry data may arise from:
- By-products : Unintended cleavage of the lactone ring (e.g., acyl-oxygen cleavage under pyrrolidine treatment, yielding open-chain amides) .
- Resolution methods :
Basic: What IUPAC conventions apply to naming this spiro compound?
The name follows:
- Spiro numbering : "Spiro[4.5]" indicates a 4-membered and 5-membered ring sharing one atom.
- Heteroatom priority : "6-oxa-9-aza" denotes oxygen at position 6 and nitrogen at position 9 in the spiro system.
- Substituents : "Dimethyl(methyl)amine" specifies the N,N-dimethylaminomethyl group at position 8 .
Basic: Which analytical techniques are critical for purity assessment?
- HPLC : To quantify impurities using reverse-phase columns (e.g., Chromolith) with UV detection .
- Melting point analysis : Validate crystallinity and compare with literature values .
- Elemental analysis : Confirm C, H, N composition within ±0.4% theoretical values .
Advanced: How can computational modeling optimize reaction parameters?
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict transition states and energetics for spirocyclization .
- Machine learning : Train models on existing spiro compound datasets to recommend solvent systems (e.g., benzene vs. THF) or catalyst choices .
Advanced: How to resolve discrepancies in reaction yields across repeated syntheses?
- Systematic error analysis :
- Design of Experiments (DoE) : Apply factorial design to isolate variables (e.g., temperature, solvent volume) impacting yield .
Advanced: What mechanisms explain ring-opening reactions in this compound?
Under basic conditions (e.g., pyrrolidine):
- Acyl-oxygen cleavage : The lactone ring opens via nucleophilic attack, forming an open-chain amide without disrupting the N–C=O bond .
- Steric effects : Bulky substituents on the spiro system may hinder reclosure, favoring stable linear products .
Basic: What storage conditions ensure compound stability?
- Temperature : Store at –20°C in airtight containers to prevent hydrolysis.
- Solvent compatibility : Avoid aqueous or acidic media; use inert solvents like THF or dioxane .
Advanced: How to design a scalable synthesis protocol for gram-scale production?
- Continuous flow systems : Replace batch reactors with automated capsules (e.g., General Procedure B in ) to improve reproducibility .
- In-line monitoring : Integrate LC-MS for real-time yield tracking and impurity detection .
Advanced: What systematic errors are common in kinetic studies of this compound?
- Instrument calibration drift : Regular validation of HPLC pumps and detectors using reference standards .
- Sampling bias : Ensure homogeneous mixing before aliquoting reaction mixtures for analysis .
- Temperature gradients : Use oil baths with PID controllers (±0.5°C) for precise heating during reflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
